molecular formula C12H7F3N2O3 B215214 3-Nitro-2-[3-(trifluoromethyl)phenoxy]pyridine

3-Nitro-2-[3-(trifluoromethyl)phenoxy]pyridine

Cat. No.: B215214
M. Wt: 284.19 g/mol
InChI Key: DXDXAPIJIQXQIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Nitro-2-[3-(trifluoromethyl)phenoxy]pyridine is a useful research compound. Its molecular formula is C12H7F3N2O3 and its molecular weight is 284.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 148800. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H7F3N2O3

Molecular Weight

284.19 g/mol

IUPAC Name

3-nitro-2-[3-(trifluoromethyl)phenoxy]pyridine

InChI

InChI=1S/C12H7F3N2O3/c13-12(14,15)8-3-1-4-9(7-8)20-11-10(17(18)19)5-2-6-16-11/h1-7H

InChI Key

DXDXAPIJIQXQIH-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)OC2=C(C=CC=N2)[N+](=O)[O-])C(F)(F)F

Canonical SMILES

C1=CC(=CC(=C1)OC2=C(C=CC=N2)[N+](=O)[O-])C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 2-chloro-6-methoxy-3-nitropyridine (20 g, 125 mmol) in DMF (120 mL) was treated with 3-trifluoromethylphenol (21 g, 129 mmol) and cesium carbonate (50 g, 154 mmol). The mixture was heated at 70° C. for 14 h. The reaction was concentrated. The residue was dissolved in ethyl acetate and washed with brine, 5% lithium chloride, and aqueous HCl and brine. After concentration, purification was achieved by column chromatography on silica gel using a continuous gradient from 0% to 40% ethyl acetate in hexanes as eluent afforded 21 g (60% yield) of 3a as a white crystals. [M+H]+=285.17.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
21 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Name
Yield
60%

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